molecular formula C12H13Cl2N3O2S B4853904 2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No. B4853904
M. Wt: 334.2 g/mol
InChI Key: HQTITLXJFNUWMH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TAK-915, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. The compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide works by selectively targeting the GABA-A alpha-5 receptor subtype, which is believed to play a key role in cognitive function. By modulating the activity of this receptor subtype, 2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide enhances synaptic plasticity and improves memory and cognition.
Biochemical and Physiological Effects
2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. The compound has a half-life of approximately 3 hours in rats and is rapidly eliminated from the body.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also been shown to have a favorable safety profile and can be administered orally.
However, there are also some limitations to using 2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in lab experiments. The compound has not yet been tested in human clinical trials, and its efficacy and safety in humans are not yet fully understood. Additionally, the compound may have off-target effects on other GABA-A receptor subtypes, which could limit its specificity.

Future Directions

There are several potential future directions for the development of 2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One potential direction is to further explore the compound's efficacy and safety in human clinical trials. Another direction is to investigate the potential use of 2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in other cognitive disorders, such as schizophrenia or traumatic brain injury.
Additionally, further research could be conducted to better understand the mechanism of action of 2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide and to identify other compounds that may have similar effects on the GABA-A alpha-5 receptor subtype. Finally, the development of more specific and potent GABA-A alpha-5 receptor modulators could lead to the development of more effective treatments for cognitive disorders.

Scientific Research Applications

2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied in preclinical models for its potential use in the treatment of cognitive disorders. The compound has shown to be effective in improving memory and cognition in animal models of Alzheimer's disease. It has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

2,5-dichloro-N-[(1-ethylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2S/c1-2-17-8-9(6-15-17)7-16-20(18,19)12-5-10(13)3-4-11(12)14/h3-6,8,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTITLXJFNUWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N~1~-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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